2-Hydroxy-3-(3-methoxyphenyl)pyridine
Description
2-Hydroxy-3-(3-methoxyphenyl)pyridine is a pyridine derivative featuring a hydroxyl group at position 2 and a 3-methoxyphenyl substituent at position 2. Pyridine derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, analgesic, and kinase inhibitory activities .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-10-5-2-4-9(8-10)11-6-3-7-13-12(11)14/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSVNEYFZYRMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567157 | |
| Record name | 3-(3-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30081-70-0 | |
| Record name | 3-(3-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with 2-pyridylmagnesium bromide, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-oxo-3-(3-methoxyphenyl)pyridine, while reduction may produce this compound alcohol.
Scientific Research Applications
2-Hydroxy-3-(3-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical profiles of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparison of key analogs:
*Inferred from analogs.
Key Observations :
Physicochemical Properties
- Solubility: Methoxy and hydroxyl groups enhance water solubility compared to non-polar analogs. For instance, 2-hydroxy-3-(thiophen-3-yl)pyridine (logP ~1.5*) may have lower solubility than methoxyphenyl derivatives due to thiophene’s hydrophobicity .
- Stability : Electron-donating groups (e.g., methoxy) increase aromatic ring stability, reducing oxidative degradation .
*Estimated based on molecular structure.
Analgesic and Anti-inflammatory Effects
- Piperazinyl-pyridine derivatives (e.g., compound 27 in ) show potent COX-1/2 inhibition and analgesic activity exceeding aspirin and morphine in preclinical models .
- Methoxyphenyl analogs : While direct data are lacking, the 3-methoxyphenyl group is associated with enhanced binding to kinase targets (e.g., in compound 7, ) .
Sedative and Anxiolytic Potential
- Modifications like pyrrolidine or morpholine substitution (e.g., compounds 28–29 in ) yield sedative effects, suggesting the core pyridine structure’s versatility .
Toxicity
- Methoxyphenyl derivatives generally exhibit lower toxicity compared to halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
